molecular formula C6H9NO2 B1453371 2-(3-Methylisoxazol-5-yl)ethanol CAS No. 218784-65-7

2-(3-Methylisoxazol-5-yl)ethanol

Cat. No. B1453371
M. Wt: 127.14 g/mol
InChI Key: CSLLGOLBQFQBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Methylisoxazol-5-yl)ethanol” is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is also known by other names such as “5-Isoxazoleethanol, 3-methyl-”, “2-(3-methyl-1,2-isoxazol-5-yl)ethanol”, and "2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol" .


Molecular Structure Analysis

The InChI code for “2-(3-Methylisoxazol-5-yl)ethanol” is 1S/C6H9NO2/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been used in the synthesis of novel chemical structures, such as N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, which was studied for its crystallographic structure using X-ray crystallography (Çelik et al., 2007).

Applications in Organic and Medicinal Chemistry

  • Isoxazole compounds, including derivatives of 2-(3-Methylisoxazol-5-yl)ethanol, have been extensively studied for their bioactivity in organic and medicinal chemistry. They exhibit a wide range of therapeutic values, such as antitumor, CNS-active, analgesic, antimicrobial, and chemotherapy applications (Rajanarendar et al., 2005).

Development of Bioactive Compounds

  • Research has focused on the synthesis of bioactive compounds involving 2-(3-Methylisoxazol-5-yl)ethanol derivatives, highlighting their potential in developing new therapeutic agents (Chagarovskiy et al., 2016).

Metal Complex Formation

  • The compound has been used in forming metal complexes, such as palladium(II) and platinum(II) complexes, with N1-hydroxyethyl-3,5-pyrazole derived ligands. These complexes have been characterized for their potential in various applications (Pérez et al., 2013).

Spectroscopic Studies

  • Spectroscopic studies have utilized derivatives of 2-(3-Methylisoxazol-5-yl)ethanol, particularly in understanding the molecular aggregation in organic solvents. These studies provide insights into the molecular interactions and properties of these compounds (Matwijczuk et al., 2016).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLLGOLBQFQBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylisoxazol-5-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Janusz, PA Young, JM Ridgeway… - Journal of medicinal …, 1998 - ACS Publications
We report an expansion of the scope of our initial discovery that 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans (DHDMBFs) are antiinflammatory and analgesic …
Number of citations: 51 pubs.acs.org
JR Manning, HML Davies - Tetrahedron, 2008 - Elsevier
Studies related to the total synthesis of elisabethin C led to the discovery of a rhodium-catalyzed cascade sequence involving isoxazole ring expansion and a [4+3] cycloaddition. The …
Number of citations: 74 www.sciencedirect.com

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